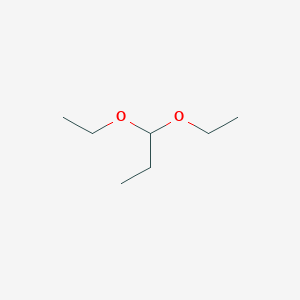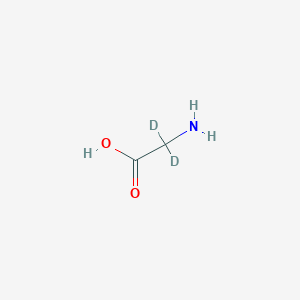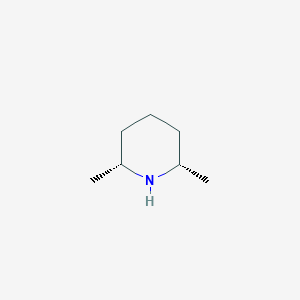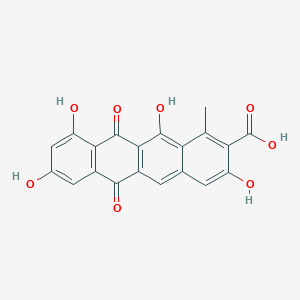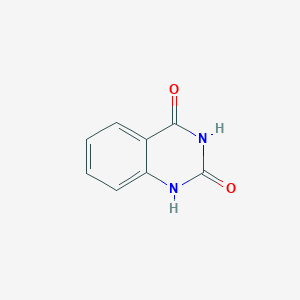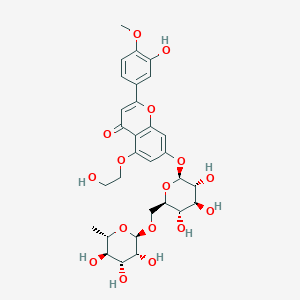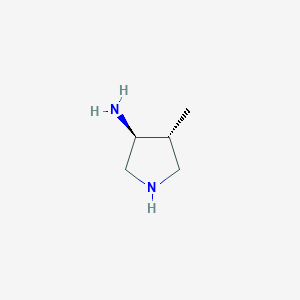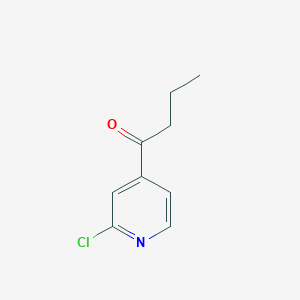
2-Chloro-4-butyrylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-chloro-4-butyrylpyridine involves complex organic reactions, often starting from simpler pyridine derivatives. Research focuses on green synthesis processes, such as those developed for related compounds like 2-chloro-4-aminopyridine, synthesized through N-oxidation, green nitration, and reduction using one-pot methods under optimal conditions to achieve high yields and correct structural characterization (Li Shu-jing, 2013).
Molecular Structure Analysis
The molecular structure of 2-chloro-4-butyrylpyridine and similar compounds is often elucidated using techniques such as IR spectroscopy, X-ray diffraction, and NMR. These methods confirm the presence of the butyryl group attached to the pyridine ring and the correct positioning of the chloro substituent. For example, related pyridine derivatives have been characterized to confirm their structures through crystallography and spectroscopy, revealing insights into their supramolecular arrangement and bonding characteristics (M. B. Zaman et al., 1999).
Chemical Reactions and Properties
2-Chloro-4-butyrylpyridine participates in various chemical reactions, leveraging the reactivity of both the chloro and butyryl functional groups. It can undergo nucleophilic substitution reactions, where the chloro group is replaced by various nucleophiles, and the butyryl group can partake in acylation reactions. Such reactivity is foundational in synthesizing complex organic molecules and intermediates for further chemical transformations.
Physical Properties Analysis
The physical properties of 2-chloro-4-butyrylpyridine, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the butyryl group increases its hydrophobic character, affecting its solubility in organic solvents. Similarly, the chloro group can impact the compound's volatility and melting point. Studies on related pyridine derivatives provide insights into how substitutions on the pyridine ring can alter physical properties, aiding in the prediction of those for 2-chloro-4-butyrylpyridine (Li Shu-jing, 2013).
Chemical Properties Analysis
The chemical properties of 2-chloro-4-butyrylpyridine are characterized by its reactivity patterns, stability, and interaction with other molecules. The electron-withdrawing effect of the chloro group and the electron-donating effect of the butyryl group influence its chemical reactivity, making it a versatile intermediate in organic synthesis. The study of similar pyridine derivatives highlights the importance of substituent effects on chemical reactivity and stability, offering a basis for understanding the reactivity of 2-chloro-4-butyrylpyridine (Li Shu-jing, 2013).
Applications De Recherche Scientifique
Green Synthesis Processes
One application of pyridine derivatives in scientific research involves the development of green synthesis processes. For instance, research on the green synthesis of 2-chloro-4-aminopyridine from 2-chloropyridine through N-oxidation, green nitration, and reduction has been reported. This process emphasizes environmentally friendly methods, achieving an 81.3% yield under optimized conditions, showcasing the potential of pyridine derivatives in sustainable chemical synthesis (Li Shu-jing, 2013).
Coordination Chemistry
Pyridine derivatives also play a crucial role in coordination chemistry. For example, studies on PCP pincer iridium chemistry have demonstrated the coordination of pyridines to iridium complexes. These complexes, characterized by spectroscopy and single-crystal X-ray analysis, highlight the versatility of pyridine derivatives in forming complex structures with metals, which could be fundamental in catalysis and material science (E. Titova et al., 2016).
Scaffold for Synthesis
Another significant application is the use of pyridine derivatives as scaffolds for the synthesis of compound libraries. For instance, 2-chloro-5-bromopyridine has been utilized as a scaffold for efficient and selective reactions, demonstrating a method for creating pyridine-based libraries of synthons and chromophores. This approach opens new pathways for drug discovery and the development of functional materials (P. Pierrat, P. Gros, Y. Fort, 2005).
Dye-Sensitized Solar Cells
Furthermore, pyridine derivatives have found applications in renewable energy technologies. For instance, the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. This effect is attributed to a shift of the TiO2 band edge and an increase in electron lifetime, showcasing the impact of pyridine derivatives on enhancing solar cell efficiency (G. Boschloo, Leif Häggman, A. Hagfeldt, 2006).
Water Oxidation Catalysis
Additionally, pyridine derivatives have been used in water oxidation catalysis. A study on mononuclear Ru(II) complexes, including pyridine ligands, as catalysts for water oxidation, underscores the importance of these derivatives in facilitating crucial reactions for energy conversion and storage (Nattawut Kaveevivitchai et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-chloropyridin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-2-3-8(12)7-4-5-11-9(10)6-7/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXDZBUHDVURPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=NC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642133 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-butyrylpyridine | |
CAS RN |
113961-70-9 |
Source


|
| Record name | 1-(2-Chloropyridin-4-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

